Cas no 223589-38-6 (2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-)

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- structure
223589-38-6 structure
Product Name:2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
Numero CAS:223589-38-6
MF:C37H46O12
MW:682.753952503204
CID:277530
Update Time:2024-03-01

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)-
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dode
    • 2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanoben
    • Taxezopidine K
    • TaxezopidinK
    • (+)-Taxezopidine K
    • Inchi: 1S/C37H46O12/c1-19-27(49-30(42)16-15-25-13-11-10-12-14-25)18-29(46-22(4)39)36(9)31(19)32(47-23(5)40)26-17-28(45-21(3)38)20(2)37(44,35(26,7)8)33(43)34(36)48-24(6)41/h10-16,26-27,29,31-34,43-44H,1,17-18H2,2-9H3/b16-15+/t26-,27-,29-,31-,32?,33-,34-,36+,37-/m0/s1
    • Chiave InChI: KZNJMVNXYDZENT-JVQYPWJHSA-N
    • Sorrisi: C(O[C@@H]1C(=C)[C@@]2([H])C(OC(C)=O)[C@@]3([H])C(C)(C)[C@](O)(C(C)=C(OC(C)=O)C3)[C@@H](O)[C@H](OC(C)=O)[C@]2(C)[C@@H](OC(C)=O)C1)(=O)/C=C/C1=CC=CC=C1

Proprietà calcolate

  • Massa esatta: 116.01092
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 12
  • Conta atomi pesanti: 49
  • XLogP3: 3.542

Proprietà sperimentali

  • PSA: 74.6

2-Propenoic acid,3-phenyl-,(1S,3S,4aR,5R,6R,10S,11S,12R,12aS)-1,5,8,12-tetrakis(acetyloxy)-1,2,3,4,4a,5,6,7,10,11,12,12a-dodecahydro-10,11-dihydroxy-9,12a,13,13-tetramethyl-4-methylene-6,10-methanobenzocyclodecen-3-ylester, (2E)- Letteratura correlata

Fornitori consigliati
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Hebei Liye chemical Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.